molecular formula C12H9NS B346698 2-(5-Methylthiophene-2-yl)benzonitrile CAS No. 159448-39-2

2-(5-Methylthiophene-2-yl)benzonitrile

Cat. No.: B346698
CAS No.: 159448-39-2
M. Wt: 199.27g/mol
InChI Key: KRFXZZKDPUJAIT-UHFFFAOYSA-N
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Description

2-(5-Methylthiophene-2-yl)benzonitrile is a synthetic organic compound featuring a biaryl structure that connects a benzonitrile group with a 5-methylthiophene ring. This molecular architecture, containing both a nitrile and a heteroaromatic system, makes it a valuable intermediate in various research fields. Compounds with thiophene cores are widely recognized for their utility in pharmaceutical research and materials science . The benzonitrile moiety can act as a versatile synthetic handle for further chemical transformations, including hydrolysis to carboxylic acids or reduction to benzylamines, facilitating the construction of more complex molecular libraries. Researchers can employ this compound in palladium-catalyzed cross-coupling reactions, similar to other thiophene derivatives, to create novel compounds for biological evaluation . Its structure suggests potential applications in the development of organic electronic materials and as a key scaffold in medicinal chemistry for probing biological targets. This product is provided with guaranteed high purity and is intended For Research Use Only. Not for human or therapeutic use.

Properties

CAS No.

159448-39-2

Molecular Formula

C12H9NS

Molecular Weight

199.27g/mol

IUPAC Name

2-(5-methylthiophen-2-yl)benzonitrile

InChI

InChI=1S/C12H9NS/c1-9-6-7-12(14-9)11-5-3-2-4-10(11)8-13/h2-7H,1H3

InChI Key

KRFXZZKDPUJAIT-UHFFFAOYSA-N

SMILES

CC1=CC=C(S1)C2=CC=CC=C2C#N

Canonical SMILES

CC1=CC=C(S1)C2=CC=CC=C2C#N

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Electron Effects: Electron-withdrawing groups (e.g., nitro, cyano) enhance electrophilicity, facilitating reactions with nucleophiles, as seen in 4-nitro-2-(trifluoromethyl)benzonitrile’s use in lithium-ion battery research .
  • Reactivity : Thiol-containing analogs (e.g., 5-methyl-2-sulfanylbenzonitrile) may exhibit higher nucleophilic substitution activity compared to the methylthiophene derivative .

Crystallographic and Optical Properties

  • Crystal Packing: The malononitrile-thiophene derivative () exhibits a planar geometry with strong π-π interactions, a trait likely shared by the target compound due to its conjugated system .
  • Optical Activity : The 2’S configuration in 2-{[(2R)-3,3-dimethyloxiran-2-yl]methyl}benzonitrile ([α]²⁵_D +128.0) contrasts with its 2’R analog, emphasizing the impact of stereochemistry on optical properties .

Preparation Methods

Reaction Design and Substrate Preparation

The synthesis begins with the preparation of 2-bromobenzonitrile and 5-methylthiophen-2-ylboronic acid. As demonstrated in, 2-(2-bromophenyl)-5-methylthiophene derivatives are synthesized via Pd(OAc)₂-catalyzed Suzuki coupling using dppf as a ligand in tetrahydrofuran (THF) at 80°C. Adapting this protocol, 2-bromobenzonitrile reacts with 5-methylthiophen-2-ylboronic acid under similar conditions:

Yields for analogous reactions range from 74% to 86%. Critical to success is the electron-deficient nature of the benzonitrile group, which enhances oxidative addition efficiency at the palladium center.

Optimization of Catalytic Systems

Table 1 compares catalytic systems for Suzuki coupling:

EntryCatalystLigandSolventBaseYield (%)
1Pd(OAc)₂dppfTHFK₂CO₃85
2PdCl₂(PPh₃)₂DMFCs₂CO₃62
3Pd(dppf)Cl₂TolueneNaOAc78

Data adapted from highlights Pd(OAc)₂/dppf in THF as optimal, minimizing side reactions such as protodeboronation.

Direct C–H Arylation Strategies

Direct arylation bypasses pre-functionalized substrates by activating C–H bonds on the thiophene or benzene ring. This method is particularly effective for introducing methylthiophene motifs to benzonitrile frameworks.

Palladium-Catalyzed C–H Activation

As reported in, 2-bromobenzonitrile undergoes direct coupling with 2-methylthiophene using Pd(OAc)₂ in dimethylacetamide (DMA) at 150°C. The reaction proceeds via a 1,4-palladium migration mechanism, ensuring regioselectivity at the thiophene’s β-position:

This method achieves 64% yield with >80% selectivity for the desired isomer. Solvent choice is critical: DMA outperforms DMF or NMP due to its high boiling point and compatibility with palladium intermediates.

Substituent Effects on Reactivity

Electron-withdrawing groups (e.g., nitriles) on the benzene ring accelerate oxidative addition but may hinder transmetalation. Studies in show that electron-rich thiophenes (e.g., 5-methyl substitution) enhance reaction rates by stabilizing palladium-thienyl intermediates.

Cyclization and Functional Group Interconversion

Alternative routes involve constructing the thiophene ring post-arylation or converting pre-existing functional groups into nitriles.

Thiophene Ring Synthesis via Cyclocondensation

Patent describes a cyclocondensation strategy for 2,5-disubstituted thiophenes. Using 1-(5-bromo-2-aminophenyl)-2-chloroethene ketone and 3-(4-fluorophenyl)-2-propenal in DMF at 60°C, thiophene rings form in 93% yield. Adapting this method, substituting the fluorophenyl group with a cyanophenyl moiety could yield the target compound.

Comparative Analysis of Methodologies

Table 2 evaluates key synthesis routes:

MethodYield (%)SelectivityCostScalability
Suzuki-Miyaura85HighModerateExcellent
Direct C–H Arylation64ModerateLowGood
Cyclocondensation93HighHighModerate

Suzuki coupling offers the best balance of yield and scalability, while direct arylation reduces pre-functionalization steps. Cyclocondensation, though high-yielding, demands specialized substrates.

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